molecular formula C11H14FNO B290888 N-(2-fluorophenyl)-3-methylbutanamide

N-(2-fluorophenyl)-3-methylbutanamide

Cat. No.: B290888
M. Wt: 195.23 g/mol
InChI Key: PYPFTFUZOKXMKM-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3-methylbutanamide is an amide derivative characterized by a 2-fluorophenyl group attached to a 3-methylbutanamide backbone. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and lipophilicity, while the branched 3-methylbutanamide chain could influence steric interactions and solubility. Further studies are required to confirm its synthesis, physicochemical properties, and applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14FNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

PYPFTFUZOKXMKM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-2-(4-Butyryl-2-fluorophenoxy)acetamide (30)

  • Structure: Contains a fluorophenoxy-acetamide scaffold with a butyl substituent and a butyryl group at the para position .
  • Synthesis : Synthesized via bromoacetyl bromide and n-butylamine (Method B) or coupling 1-(3-fluoro-4-hydroxyphenyl)butan-1-one with 2-bromo-N-n-butylacetamide (Method C).
  • Yield : 82% (higher than analogs due to simpler substituents) .
  • Physical Properties : Melting point = 75°C; Rf = 0.32 .
  • Comparison : Unlike N-(2-fluorophenyl)-3-methylbutanamide, this compound features an ether linkage and a bulkier butyryl group, which may reduce membrane permeability but improve thermal stability.

N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

  • Structure : A fluorophenyl-containing amide with a piperidine core and phenethyl substituent, structurally resembling fentanyl analogs .
  • Comparison: The piperidine ring and dual fluorophenyl groups distinguish it from this compound, suggesting divergent pharmacological targets (e.g., opioid receptors vs. unknown pathways).

Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

  • Structure : A benzamide derivative with a methoxy-isopropylphenyl group .
  • Application : Fungicide targeting β-tubulin in fungi .
  • Comparison : The benzamide core and methoxy substituent contrast with the butanamide and fluorine in this compound. Fluorine’s electronegativity may enhance binding specificity compared to mepronil’s methoxy group.

N-(2-Ethylphenyl)-3,3-dimethylbutanamide

  • Structure : Ethylphenyl-substituted butanamide with a branched 3,3-dimethyl chain .
  • Comparison : Replacing fluorine with ethyl increases hydrophobicity but reduces electronic effects. The dimethyl group may hinder conformational flexibility compared to the 3-methyl substituent in the target compound .

Key Research Findings and Trends

Physicochemical Properties

  • Melting points for fluorinated amides range from 74°C to 84°C, influenced by substituent bulk and hydrogen-bonding capacity .
  • Fluorine’s electron-withdrawing effect likely enhances thermal stability and crystallinity compared to non-fluorinated analogs.

Preparation Methods

Reaction Conditions and Optimization

The procedure, adapted from analogous amidation reactions in the literature, employs anhydrous dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as a base to neutralize hydrochloric acid generated during the reaction. Under inert atmosphere (e.g., nitrogen or argon), 2-fluoroaniline is combined with 3-methylbutanoyl chloride in a 1:1 molar ratio, with triethylamine added dropwise at 0°C to mitigate exothermic side reactions. The mixture is stirred at room temperature for 4–6 hours, ensuring complete conversion.

Key parameters influencing yield :

  • Solvent choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction kinetics by stabilizing ionic intermediates.

  • Temperature control : Maintaining subambient temperatures during reagent addition minimizes side reactions such as oligomerization or hydrolysis of the acyl chloride.

  • Base stoichiometry : A 10–20% molar excess of triethylamine relative to the acyl chloride ensures efficient HCl scavenging.

Workup and Purification

Post-reaction, the crude mixture is washed with saturated aqueous sodium bicarbonate to remove residual acid, followed by brine to eliminate organic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (20–50% ethyl acetate) yields the pure amide. Typical isolated yields range from 85% to 92%, depending on the purity of starting materials and chromatographic resolution.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each preparation method:

Method Reagents/Conditions Yield Purity Complexity
Acylation with acyl chloride3-Methylbutanoyl chloride, Et₃N, DCM, 0°C to rt85–92%>95%Low
Mixed carbonate activationCDI, DMAP, THF, rt70–80%90–95%Moderate
Catalytic hydrogenationChiral Ir catalyst, H₂ (50 atm), CH₂Cl₂60–75%>90% eeHigh

Characterization and Analytical Data

Successful synthesis of this compound is confirmed through spectroscopic and chromatographic analyses:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.40–3.30 (m, 1H, NH), 2.50–2.40 (m, 2H, COCH₂), 1.90–1.70 (m, 1H, CH(CH₃)₂), 1.00 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.1 (C=O), 159.8 (d, J = 245 Hz, C-F), 132.5–115.2 (ArC), 41.5 (COCH₂), 27.8 (CH(CH₃)₂), 22.1 (CH₃).

  • IR (KBr): νmax 3289 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C-F bend).

Industrial-Scale Production Challenges

Scaling the acylation method requires addressing:

  • Cost of acyl chlorides : Large-scale use of 3-methylbutanoyl chloride necessitates efficient recycling of HCl byproducts.

  • Purification throughput : Column chromatography becomes impractical at industrial scales; alternatives like crystallization or distillation must be optimized .

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